molecular formula C14H17N5O4 B11674709 ethyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

ethyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B11674709
M. Wt: 319.32 g/mol
InChI Key: QYWIWLBZTHXNOY-UHFFFAOYSA-N
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Description

ETHYL 3-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1-METHYL-5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1-METHYL-5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalization. Common reagents used in the synthesis include dimethylamine, ethyl acrylate, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1-METHYL-5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

ETHYL 3-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1-METHYL-5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of various materials and chemicals

Mechanism of Action

The mechanism of action of ETHYL 3-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1-METHYL-5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

ETHYL 3-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1-METHYL-5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pyrrolo[2,3-b]pyridine core and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H17N5O4

Molecular Weight

319.32 g/mol

IUPAC Name

ethyl 3-(dimethylaminomethylideneamino)-1-methyl-5-nitropyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C14H17N5O4/c1-5-23-14(20)12-11(16-8-17(2)3)10-6-9(19(21)22)7-15-13(10)18(12)4/h6-8H,5H2,1-4H3

InChI Key

QYWIWLBZTHXNOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)N=CC(=C2)[N+](=O)[O-])N=CN(C)C

solubility

35 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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